isopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate

CYP11B1 inhibition Structure–activity relationship Adrenal steroidogenesis

Isopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate (CAS 771422-77-6), also designated as isopropoxate, (R)-Etomidate EP Impurity C, or Etomidate-3, is a chiral imidazole-5-carboxylate ester belonging to the etomidate analog class. With molecular formula C₁₅H₁₈N₂O₂ and molecular weight 258.32 g·mol⁻¹, it is the isopropyl ester congener of the intravenous anesthetic etomidate (ethyl ester) and is structurally one carbon homolog longer than metomidate (methyl ester).

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
CAS No. 771422-77-6
Cat. No. B3154076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate
CAS771422-77-6
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2
InChIInChI=1S/C15H18N2O2/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13/h4-12H,1-3H3/t12-/m1/s1
InChIKeySEKLTEXFLCQQIM-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate (CAS 771422-77-6): Core Identity, Regulatory Context, and Procurement Rationale


Isopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate (CAS 771422-77-6), also designated as isopropoxate, (R)-Etomidate EP Impurity C, or Etomidate-3, is a chiral imidazole-5-carboxylate ester belonging to the etomidate analog class [1]. With molecular formula C₁₅H₁₈N₂O₂ and molecular weight 258.32 g·mol⁻¹, it is the isopropyl ester congener of the intravenous anesthetic etomidate (ethyl ester) and is structurally one carbon homolog longer than metomidate (methyl ester) [2]. First characterized as a potent inhibitor of adrenal steroid 11β-hydroxylase (CYP11B1) in structure–activity relationship studies by Zolle et al. (2008), the compound was subsequently detected as a novel designer drug in China in January 2024 and added to the controlled substance list in July 2024, driving demand for certified analytical reference standards in forensic toxicology, pharmaceutical impurity profiling, and regulatory compliance testing [3].

Why Isopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate Cannot Be Substituted by Other Etomidate-Class Esters: The Evidence for Ester-Specific Differentiation


Superficial structural similarity among etomidate-class 1-(1-phenylethyl)-1H-imidazole-5-carboxylate esters masks critical differences in CYP11B1 binding potency, metabolic stability in biological matrices, and chromatographic retention behavior that preclude generic substitution. Zolle et al. (2008) demonstrated that ester moiety size and branching directly modulate inhibitory potency at the 11β-hydroxylase target: the ethyl (etomidate) and 2-propyl (isopropoxate) esters cluster at the highest potency tier, while the n-propyl (propoxate), methyl (metomidate), and 2-fluoroethyl esters exhibit measurably lower affinity [1]. Furthermore, forensic hair analysis by Zhang et al. (2025) revealed that isopropoxate accumulates in human hair at concentrations 10- to 45-fold higher than etomidate under comparable exposure conditions, implying divergent pharmacokinetic handling that directly impacts which reference standard must be used for accurate quantification in biological evidence [2]. For pharmaceutical impurity testing, the European Pharmacopoeia explicitly distinguishes (R)-Etomidate EP Impurity C as a specific, chromatographically resolved entity; substituting a different alkyl ester or the (S)-enantiomer would produce a different retention time and invalidate the compendial method .

Quantitative Differentiation Evidence for Isopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate Against Its Closest Structural Analogs


CYP11B1 Binding Affinity: Isopropoxate Matches Etomidate and Outperforms Metomidate, Propoxate, and Fluoroethyl Esters

In a head-to-head radioligand displacement study using ¹³¹I-IMTO binding on rat adrenal membranes, the 2-propyl (isopropyl) ester (compound 3b, isopropoxate) was ranked alongside the ethyl ester (etomidate, compound 1) as exhibiting the highest inhibitory potency among all ester-modified analogues tested, superior to the n-propyl ester (propoxate, compound 3a), the 2-fluoroethyl ester (FETO, compound 5), and the methyl ester (metomidate, compound 2) [1]. The study explicitly states that 'the ethyl and 2-propyl esters (1 and 3b) showed the highest potency, followed by the n-propyl (3a), 2-fluoroethyl (5), and methyl ester (2)' [1]. The (R)-configuration was confirmed as essential: the (S)-enantiomer of metomidate exhibited an IC₅₀ approximately 133-fold weaker than the (R)-enantiomer (492 nM vs. 3.69 nM), establishing chirality as a binary determinant of target engagement [1].

CYP11B1 inhibition Structure–activity relationship Adrenal steroidogenesis

Hair Matrix Accumulation: Isopropoxate Demonstrates 10- to 45-Fold Higher Concentrations Than Etomidate in Forensic Hair Samples

Zhang et al. (2025) developed and validated a simultaneous LC-MS/MS method for etomidate, metomidate, propoxate, and isopropoxate in human hair collected from authentic forensic abuse cases. Quantification revealed that isopropoxate accumulated in hair at concentrations ranging from 33.2 to 130 ng/mg, whereas etomidate was present at only 2.89 to 8.09 ng/mg, and metomidate at 0.342 to 2.77 ng/mg [1]. This represents a 10- to 45-fold concentration differential between isopropoxate and etomidate and an approximately 50- to 100-fold differential versus metomidate under real-world exposure conditions. The seized powder analyzed contained isopropoxate at an approximate purity of 30.9%, confirming its identity as the primary active agent in the abuse samples [1].

Forensic toxicology Hair analysis LC-MS/MS quantification

Urinary Analytical Sensitivity: Validated LC-MS/MS Method Achieves Sub-Nanogram Detection Limits for Isopropoxate and Etomidate Acid

A validated LC-MS/MS method for simultaneous detection of isopropoxate and etomidate acid in human urine was reported (2025), establishing limits of detection (LOD) of 0.025 ng/mL and limits of quantification (LOQ) of 0.05 ng/mL for both analytes, with calibration curve coefficients of determination (r²) exceeding 0.99 [1]. The method also identified nine isopropoxate-specific metabolites and their major metabolic pathways in humans, providing the first-in-human metabolic map for this compound—information that is structurally and quantitatively distinct from etomidate's known metabolic profile and that cannot be extrapolated from any other etomidate-class ester [1].

Urine drug testing LC-MS/MS method validation Forensic analytical chemistry

Chiral Identity as a Binary Potency Switch: (R)-Isopropoxate Is Pharmacologically Active Whereas the (S)-Enantiomer Is Functionally Inert at CYP11B1

Zolle et al. (2008) established that the (R)-configuration at the 1-phenylethyl chiral center is an absolute requirement for high-affinity CYP11B1 binding. The (S)-enantiomer of metomidate (compound 10b) displayed an IC₅₀ of 492 ± 281 nM, approximately 133-fold weaker than (R)-metomidate (IC₅₀ = 3.69 ± 1.92 nM), and was classified as 'significantly less potent than all other compounds shown (p < 0.01)' [1]. This stereochemical requirement is conserved across the ester series: the paper explicitly concludes that '(R)-configuration is essential for high affinity' and that chirality 'determined the potency of selected substituents at the carbon bridge' [1]. For isopropoxate (CAS 771422-77-6), the (R)-configuration is integral to its identity as Etomidate EP Impurity C; procurement of the racemate or (S)-enantiomer would yield a compound with negligible target engagement and no compendial relevance.

Enantiomeric specificity Chiral resolution CYP11B1 pharmacology

Regulatory Status and Controlled Substance Scheduling: Isopropoxate Requires Certified Reference Material for Forensic and Compliance Testing Distinct from Legacy Etomidate Standards

Isopropoxate was added to the controlled drug list in China in July 2024 following its emergence as a designer drug in e-cigarette liquids earlier that year, making it one of the most recently scheduled etomidate analogs [1]. This regulatory action has generated immediate demand for certified reference standards suitable for forensic identification, quantitative confirmatory testing, and legal evidentiary purposes. Unlike etomidate and metomidate—which have decades of established pharmacopoeial monograph history—isopropoxate is a novel chemical entity for which dedicated reference standards are required under ISO 17034 accreditation frameworks, as offered by certified reference material producers [2]. The European Pharmacopoeia separately monographs (R)-Etomidate EP Impurity C (isopropoxate) as a distinct impurity specification for etomidate drug substance testing, further differentiating it from Impurity A (the carboxylic acid), Impurity B (metomidate), and other related substances .

Controlled substance Forensic reference standard Regulatory compliance

Verified Application Scenarios for Isopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate (CAS 771422-77-6) Based on Quantitative Differentiation Evidence


Forensic Toxicology: Confirmatory Quantification of Isopropoxate in Hair and Urine for Medicolegal Casework

Forensic laboratories encountering suspected isopropoxate abuse cases require a certified (R)-isopropoxate reference standard to prepare calibration curves and quality control samples for validated LC-MS/MS methods. As demonstrated by Zhang et al. (2025), hair concentrations of isopropoxate (33.2–130 ng/mg) exceed etomidate levels by 10- to 45-fold, making etomidate-based calibration grossly inaccurate for isopropoxate quantification [1]. The validated urinary method with LOD 0.025 ng/mL and LOQ 0.05 ng/mL further requires isopropoxate-specific reference material; etomidate acid calibrators cannot substitute due to divergent retention times and MRM transitions [2].

Pharmaceutical Quality Control: Etomidate Drug Substance Impurity Profiling per European Pharmacopoeia Specifications

Pharmaceutical manufacturers and contract testing laboratories performing etomidate drug substance release testing under EP monograph requirements must use (R)-Etomidate EP Impurity C (CAS 771422-77-6) as a chromatographic system suitability standard and impurity quantitation reference. The EP explicitly distinguishes Impurity C from Impurity A (the carboxylic acid hydrolysis product), Impurity B (metomidate, the methyl ester), and other related substances; each impurity requires its own characterized reference standard for retention time marking and response factor determination . The (R)-configuration is non-negotiable for compendial compliance, as the (S)-enantiomer would elute at a different retention time on chiral or achiral columns and invalidate peak identity assignments.

Adrenal Imaging Tracer Development: CYP11B1-Targeted Probe Design Using the Isopropyl Ester Scaffold

Research groups developing PET or SPECT radiotracers for adrenal imaging can leverage isopropoxate as a non-radioactive reference standard and potency benchmark. Zolle et al. (2008) demonstrated that the 2-propyl ester ranks in the highest CYP11B1 potency tier alongside etomidate, with superior affinity to the methyl ester (metomidate, IC₅₀ 3.69 nM) and the 2-fluoroethyl ester (FETO, IC₅₀ 2.9 nM) [1]. The isopropyl ester moiety may offer differentiated susceptibility to esterase-mediated hydrolysis compared to the ethyl ester, a property of interest for designing tracers with tailored metabolic clearance rates. Isopropoxate also serves as the cold reference standard for any future ¹¹C- or ¹⁸F-labeled isopropoxate-derived imaging agent.

Designer Drug Surveillance and Early Warning Systems: Certified Reference Material for Seized Drug Analysis

Government forensic laboratories and public health agencies operating novel psychoactive substance (NPS) early warning systems require authentic reference standards of newly emergent compounds for spectral library building. Isopropoxate was unknown prior to its detection in China in January 2024, and its rapid scheduling in July 2024 created urgent demand for GC-MS and LC-MS/MS reference data [3]. The GC-Q/Orbitrap MS and LC-LTQ-Orbitrap MS high-resolution fragmentation libraries developed for etomidate, metomidate, isopropoxate, and propoxate enable definitive structural identification of seized materials, but only when each compound is independently characterized as a pure reference standard [4].

Quote Request

Request a Quote for isopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.